3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one
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Overview
Description
The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings. It has a 1,2,4-oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms . This ring is attached to a chlorophenyl group and a quinolinone group. Quinolinones are a type of heterocyclic compound that contain a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,4-oxadiazole ring could be synthesized from a carboxylic acid and a hydrazide . The chlorophenyl group could be introduced through a substitution reaction . The quinolinone group could be synthesized through a Skraup-Doebner-Von Miller quinoline synthesis or a Friedländer synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-oxadiazole ring is planar, and the chlorophenyl and quinolinone groups are also likely to be planar . The presence of the nitrogen and oxygen atoms in the rings would create regions of polarity in the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The chlorophenyl group could undergo further substitution reactions. The carbonyl group in the quinolinone could undergo reactions typical of carbonyls, such as nucleophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar 1,2,4-oxadiazole ring and the polar carbonyl group in the quinolinone would likely make the compound somewhat polar . The compound’s solubility would depend on the solvent used .
Scientific Research Applications
Antimicrobial Properties
Research has shown the antimicrobial potential of compounds related to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one. For instance, derivatives of quinoline-oxadiazole, similar in structure, have been synthesized and shown to possess significant antibacterial activity against a range of bacterial strains such as E. coli, P. aeruginosa, S. aureus, S. pyogenes, and also against fungal strains like C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012). Similarly, other studies have focused on the synthesis and characterization of new quinazolines, exhibiting antimicrobial properties, which are structurally related to the compound (Desai, Dodiya, & Shihora, 2007).
Cytotoxic Evaluation
The compound and its related derivatives have been evaluated for their cytotoxic properties. A study synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and tested their cytotoxic effect against MCF-7 and HeLa cell lines. One of the compounds showed remarkable cytotoxic activity, suggesting potential for cancer research and treatment (Hassanzadeh et al., 2019).
Thermo-Physical Characterization
There has also been interest in the thermo-physical characterization of 1,3,4-oxadiazole derivatives, closely related to the compound . These studies involve understanding how structural modifications of these compounds affect various thermodynamic parameters, which is crucial for their potential application in different fields (Godhani et al., 2013).
Anticoccidial Activity
Another aspect of research explores the anticoccidial activity of derivatives of 1,3,4-oxadiazoles. These compounds, including those similar to this compound, have shown moderate anticoccidial activity, contributing to the field of veterinary medicine (Mano et al., 1976).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .
Mode of Action
For instance, some oxadiazole derivatives have been found to disrupt the production of adenosine triphosphate (ATP), leading to cellular death .
Biochemical Pathways
Oxadiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the known activities of similar oxadiazole derivatives, it can be inferred that this compound may have potential antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-11-3-8-16-14(9-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-6-13(20)7-5-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBBHZDCOCVXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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